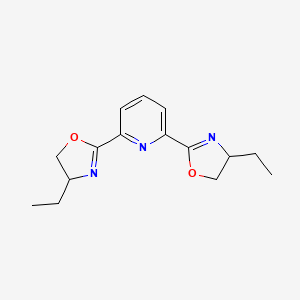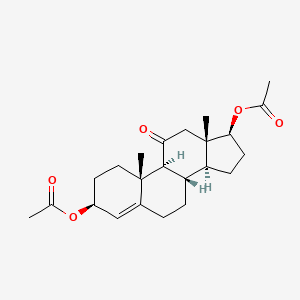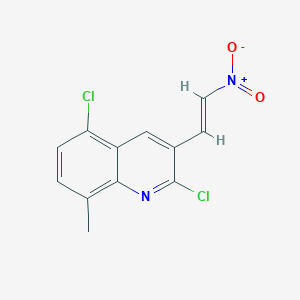
2-Amino-6-methyl-1,4-dihydropteridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pteridinol,2-amino-1,4-dihydro-6-methyl-(9CI) is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . It is also known by its IUPAC name, 2-amino-6-methyl-1,4-dihydropteridin-4-ol . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pteridinol,2-amino-1,4-dihydro-6-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by methylation . The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete cyclization and methylation.
Industrial Production Methods
Industrial production of 4-Pteridinol,2-amino-1,4-dihydro-6-methyl-(9CI) involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The production capacity can range from kilograms to metric tons, depending on the demand .
Chemical Reactions Analysis
Types of Reactions
4-Pteridinol,2-amino-1,4-dihydro-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropteridine forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other functionalized derivatives .
Scientific Research Applications
4-Pteridinol,2-amino-1,4-dihydro-6-methyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pteridinol,2-amino-1,4-dihydro-6-methyl-(9CI) involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family, known for its role in biological systems.
Dihydropteridine: A reduced form of pteridine with similar chemical properties.
Methyltetrahydropteridine: A methylated derivative with enhanced stability and biological activity.
Uniqueness
4-Pteridinol,2-amino-1,4-dihydro-6-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36093-82-0 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-6-methyl-1,4-dihydropteridin-4-ol |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2,6,13H,1H3,(H3,8,9,11,12) |
InChI Key |
DGUFRRXYMFOUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(N=C(N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)



![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)





![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

